ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate
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Description
Ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.523. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Oprea1_687321 are currently unknown. The compound is a new derivative belonging to the “heterostilbene” class
Mode of Action
It has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
Ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₃₁H₃₃N₃O₅
- Molecular Weight : 527.61 g/mol
The compound features a benzoate group, a pyrrolo[3,4-d]isoxazole moiety, and a dimethoxyphenyl substituent, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. For example, certain benzoisothiazole derivatives have been shown to inhibit the growth of leukemia cells . The mechanism often involves interference with cellular proliferation pathways, which may be relevant for this compound.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Research into related compounds suggests that modifications in the isoxazole ring can enhance neuroprotective properties, potentially benefiting conditions like Alzheimer's disease . This area warrants further investigation into the specific effects of this compound.
Table 1: Summary of Biological Activities of Related Compounds
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of various compounds similar to this compound, several derivatives demonstrated significant inhibition against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations depending on the specific derivative tested .
Case Study 2: Cytotoxicity Assays
A series of cytotoxicity assays conducted on cancer cell lines revealed that certain structural modifications in related compounds resulted in enhanced anticancer activity. These studies suggest that this compound may possess similar properties worth exploring in future research .
Properties
IUPAC Name |
ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-4-36-28(33)17-10-12-18(13-11-17)29-26(31)23-24(21-15-14-20(34-2)16-22(21)35-3)30(37-25(23)27(29)32)19-8-6-5-7-9-19/h5-16,23-25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIWAIRPVICZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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